molecular formula C19H12ClN3OS B3012776 3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile CAS No. 327081-21-0

3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile

Cat. No.: B3012776
CAS No.: 327081-21-0
M. Wt: 365.84
InChI Key: NWOAKOHSNMYZJJ-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile is a specialized chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This complex molecule is built around two privileged pharmacophores: the 3-chlorobenzo[b]thiophene scaffold and a β-ketonitrile functional group, making it a valuable building block for developing novel bioactive compounds. The 3-chlorobenzo[b]thiophene core is a structure of significant interest in drug discovery. Scientific studies have demonstrated that 3-halogenated benzo[b]thiophene derivatives exhibit promising antimicrobial properties, with some analogs showing potent activity against Gram-positive bacteria . The specific placement of the chlorine atom at the 3-position is recognized as a key structural feature for harnessing desired biological activity . Furthermore, the β-ketonitrile (3-oxopropanenitrile) moiety is a highly versatile synthon in organic synthesis . These compounds are widely used as precursors for synthesizing a diverse range of heterocycles, including pyrazoles, pyrimidines, and fused ring systems, which are common scaffolds in many therapeutic agents . The presence of both the nitrile and carbonyl groups in a β-ketonitrile arrangement offers multiple reactive sites for further chemical modification, enabling researchers to create complex molecular libraries for screening. The integration of the 1-methyl-1H-benzo[d]imidazole group further enhances the molecular complexity and potential for drug-like interactions. This product is presented as a solid research chemical for use in discovery programs, including the synthesis of potential antimicrobial agents, enzyme inhibitors, and other biologically active molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chloro-1-benzothiophen-2-yl)-2-(1-methylbenzimidazol-2-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c1-23-14-8-4-3-7-13(14)22-19(23)12(10-21)17(24)18-16(20)11-6-2-5-9-15(11)25-18/h2-9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOAKOHSNMYZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C#N)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile (CAS Number: 2998581) is a novel chemical entity that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanism of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H12ClN3OSC_{19}H_{12}ClN_3OS. Its structural features include a chlorobenzo[b]thiophene moiety and a benzo[d]imidazole ring, which are known to contribute to various biological activities.

Research indicates that this compound functions primarily as an RNA Polymerase III inhibitor , which plays a crucial role in the transcription of small RNAs, including tRNA and 5S rRNA. The inhibition of RNA Polymerase III can lead to decreased protein synthesis and cell proliferation, making it a target for cancer therapy.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the findings from several studies:

Cell Line IC50 (µM) Reference
Human Breast Adenocarcinoma (MCF-7)27
Human Colorectal Carcinoma (HCT-116)32
Other Tumor Cell LinesVaries (up to 60)

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant cytotoxic effects against MCF-7 and HCT-116 cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • In vitro Studies : A study conducted by Wu et al. demonstrated that the compound effectively inhibited cell growth in human tumor cell lines. The results indicated that the presence of specific functional groups within the molecule contributed to its enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Further investigations revealed that the compound's mechanism involves disrupting RNA synthesis, leading to apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers in treated cells .

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest potential applications in drug development, particularly as an anti-cancer agent. The presence of both thiophene and benzimidazole rings is known to contribute to cytotoxicity against various cancer cell lines. Research indicates that compounds with similar structures exhibit inhibitory effects on tumor growth and proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of thiophene-based compounds and their anti-cancer activities. The findings highlighted that modifications on the thiophene ring can significantly enhance the potency against specific cancer types (Smith et al., 2020).

Antimicrobial Activity

Research has shown that compounds containing thiophene and benzimidazole derivatives exhibit antimicrobial properties. This compound may be effective against a range of bacterial and fungal pathogens.

Case Study:
An investigation into the antimicrobial effects of substituted benzimidazoles revealed that derivatives with thiophene moieties demonstrated enhanced activity against resistant strains of bacteria (Jones et al., 2019). This suggests that 3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile could be further studied for its potential as an antimicrobial agent.

Material Science

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films can be advantageous in these applications.

Data Table: Comparison of Thiophene Derivatives in Electronics

Compound NameApplication TypeConductivity (S/cm)Stability
Thiophene AOLED10^-4High
Thiophene BOPV10^-5Medium
This compoundOLED/OPVTBDTBD

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Sulfonyl groups (e.g., in ) introduce polarity, favoring aqueous solubility but possibly reducing blood-brain barrier penetration relative to lipophilic benzo[b]thiophene .

Heterocyclic Core Modifications

  • Benzofuran analogs () exhibit distinct electronic profiles due to oxygen’s electronegativity, which may alter redox properties or metabolic pathways.

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